![molecular formula C18H25N3O4S B2941090 3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1207043-61-5](/img/structure/B2941090.png)
3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . It also contains a methylsulfonyl group, which is often used in organic synthesis . The compound also seems to have a complex polycyclic structure, which could suggest a variety of potential properties and uses .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various methods, including the reaction of primary amines and 1,5-dichloro-3-pentanone . Protodeboronation of pinacol boronic esters is another method that has been used in the synthesis of complex organic compounds .Applications De Recherche Scientifique
Synthesis and Characterization
Research focusing on similar sulfonamide and piperidine derivatives emphasizes the importance of synthesis and structural characterization as foundational steps in understanding their potential applications. For example, studies on the synthesis and crystal structure of sulfonamide derivatives reveal detailed insights into their chemical properties and structural conformations (Naveen et al., 2015). These findings are crucial for further applications in various fields, including medicinal chemistry and materials science.
Antimicrobial Activity
Compounds featuring piperidine and sulfonamide groups have been evaluated for their antimicrobial properties. One study synthesized derivatives that exhibited significant potent antimicrobial activities against various bacterial and fungal pathogens (Vinaya et al., 2009). This suggests potential research applications of the compound for developing new antimicrobial agents.
Anticancer Activity
Aromatic sulfonamides, including those with a piperidine moiety, have been synthesized and tested for their potential as oxidative stress-inducing anticancer agents. Certain derivatives showed cytotoxic effects in various cancer cell lines, highlighting their potential in cancer research (Madácsi et al., 2013). This area of research may offer insights into the therapeutic applications of related compounds.
Enantioselective Synthesis
The enantioselective synthesis of complex structures, such as those containing the piperidino-quinolizidine ring system, is significant for the development of bioactive molecules. An efficient methodology for synthesizing such skeletons could be applicable to the compound , providing a pathway to explore its potential in creating biologically active derivatives (Consonni et al., 2001).
Ionic Liquid Crystals
Research on piperidinium, piperazinium, and morpholinium ionic liquid crystals indicates the potential of nitrogen-containing heterocycles in materials science. These compounds exhibit rich mesomorphic behavior, which could be relevant for applications in electronic displays, sensors, and other advanced materials (Lava et al., 2009).
Propriétés
IUPAC Name |
11-(1-methylsulfonylpiperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)20-7-5-14(6-8-20)18(23)19-10-13-9-15(12-19)16-3-2-4-17(22)21(16)11-13/h2-4,13-15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRSDXOPJXYJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

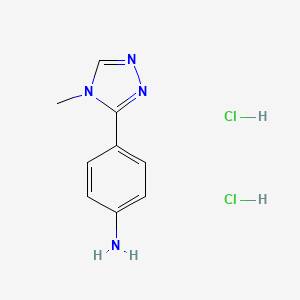
![N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2941009.png)

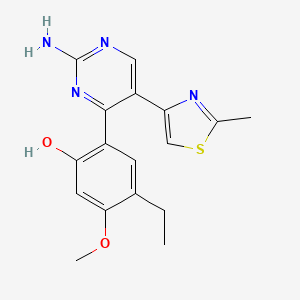
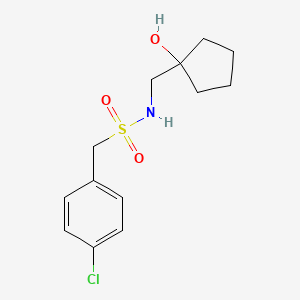
![1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one](/img/structure/B2941017.png)

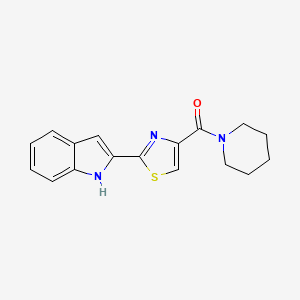

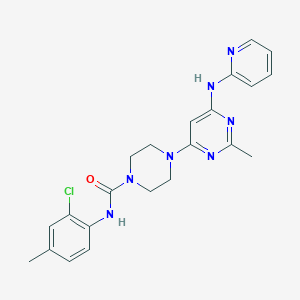

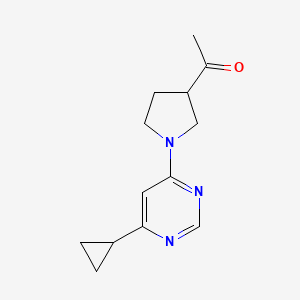
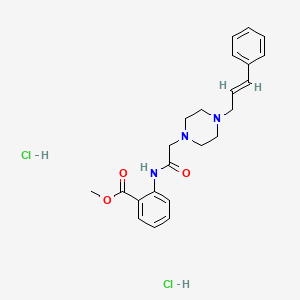
![2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride](/img/structure/B2941030.png)